This compound can be sourced from various synthetic routes involving guanidine chemistry. Guanidines are known for their role as intermediates in organic synthesis and as pharmacologically active agents. The classification of 1-(4-Phenylbutan-2-yl)guanidine falls under organic compounds, specifically within the category of nitrogen-containing heterocycles.
The synthesis of 1-(4-Phenylbutan-2-yl)guanidine typically involves several key steps:
The detailed synthesis parameters can vary based on specific laboratory protocols but generally include temperature ranges from 50°C to 100°C and reaction times from several hours to overnight .
The molecular structure of 1-(4-Phenylbutan-2-yl)guanidine features:
X-ray crystallography studies can provide insights into the precise three-dimensional arrangement of atoms within the molecule, revealing bond lengths and angles critical for understanding its reactivity .
1-(4-Phenylbutan-2-yl)guanidine can participate in various chemical reactions:
These reactions are essential for expanding the utility of 1-(4-Phenylbutan-2-yl)guanidine in synthetic organic chemistry .
The mechanism of action for 1-(4-Phenylbutan-2-yl)guanidine involves its interaction with biological targets:
The physical and chemical properties of 1-(4-Phenylbutan-2-yl)guanidine include:
These properties are essential for predicting behavior in biological systems and during synthetic processes .
1-(4-Phenylbutan-2-yl)guanidine has several scientific applications:
1-(4-Phenylbutan-2-yl)guanidine (CAS No. 117053-39-1) belongs to the arylalkylguanidine subclass, characterized by a phenylbutane backbone linked to a guanidine moiety. Its molecular formula is C₁₁H₁₇N₃, with a molecular weight of 191.27 g/mol [1]. The systematic IUPAC name denotes the phenyl group attached at the fourth carbon of a butane chain, with the guanidine group bonded to the second carbon atom. Key structural identifiers include:
The compound features a chiral center at the benzylic carbon, suggesting potential for stereoisomerism. Computational analyses reveal moderate lipophilicity (LogP ≈ 1.49) and three hydrogen-bond donors, supporting membrane permeability and target engagement capabilities [1]. Its structural flexibility arises from four rotatable bonds, enabling conformational adaptation to biological targets.
Table 1: Fundamental Identifiers and Properties of 1-(4-Phenylbutan-2-yl)guanidine
Property | Value |
---|---|
CAS Registry Number | 117053-39-1 |
Molecular Formula | C₁₁H₁₇N₃ |
Molecular Weight | 191.27 g/mol |
IUPAC Name | 1-(4-Phenylbutan-2-yl)guanidine |
SMILES | CC(CCC1=CC=CC=C1)NC(=N)N |
Hydrogen Bond Donors | 3 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 61.9 Ų |
The evolution of guanidine-containing pharmaceuticals began with natural products but accelerated with synthetic advancements in the 19th century. Early drugs like guanidine itself (used clinically since the 1930s for myasthenic syndromes) demonstrated the therapeutic potential of this functional group by enhancing acetylcholine release . The development of 1-(4-Phenylbutan-2-yl)guanidine reflects medicinal chemistry’s shift toward structurally hybridized molecules that merge aromatic domains with ionizable groups. This compound’s arylalkyl scaffold diverges from early natural guanidines (e.g., galegine from Galega officinalis) and aligns with modern synthetic strategies focused on optimizing pharmacokinetic properties [5].
The integration of a phenylbutane chain represents a deliberate design innovation to balance lipophilicity and water solubility. Such structural modifications arose from medicinal chemists’ growing understanding of "drug-likeness" in the late 20th century, where logP optimization became critical for bioavailability. Though not yet a commercial drug, this compound’s emergence signifies the ongoing exploration of guanidine derivatives for central nervous system and cardiovascular applications, informed by historical successes like the antihypertensive guanethidine [5] .
The guanidine group in 1-(4-Phenylbutan-2-yl)guanidine serves as a multifunctional pharmacophore enabling diverse biological interactions:
Table 2: Biological Targets of Select Guanidine-Containing Pharmacophores
Compound Class | Biological Target | Therapeutic Area |
---|---|---|
Tricyclic Guanidines | Myocardial Na⁺/H⁺ Exchanger (NHE) | Ischemia-Reperfusion Injury |
Stilbene Guanidines | Urokinase Plasminogen Activator | Anticancer Therapy |
1-(4-Phenylbutan-2-yl)guanidine | Undetermined (Research Compound) | Neurological/Cardiovascular |
Simple Guanidine | Acetylcholine Release Machinery | Myasthenic Syndromes |
Recent innovations exploit guanidine’s cationic nature to enhance solubility in biologic formulations or as protein stabilizers [6]. For 1-(4-Phenylbutan-2-yl)guanidine, its arylalkyl backbone may facilitate interactions with hydrophobic enzyme pockets, positioning it as a precursor for novel enzyme inhibitors or receptor modulators. Ongoing research explores analogs for sodium channel blocking or mitochondrial aldehyde dehydrogenase inhibition, extending guanidine’s utility beyond classical applications [3] .
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: